2-(2-Bromophenyl)-5-(difluoromethyl)-1-methylpyrrole
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Description
The compound “2-(2-Bromophenyl)-5-(difluoromethyl)-1-methylpyrrole” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains bromine and fluorine atoms, which could potentially make it a candidate for various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “2-(2-Bromophenyl)-4-(difluoromethyl)thiazole” have been synthesized . Additionally, palladium-catalyzed synthesis methods have been developed for the synthesis of related compounds .Chemical Reactions Analysis
The presence of bromine in the compound suggests that it could undergo nucleophilic aromatic substitution reactions . Additionally, the presence of the difluoromethyl group could potentially make it a candidate for various other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to have properties such as a boiling point of around 199.3±40.0 °C and a density of 1.65±0.1 g/cm3 .Mechanism of Action
The mechanism of action would depend on the specific reactions that this compound undergoes. For example, in a base-promoted decarboxylative annulation reaction, the reaction might proceed through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
Properties
IUPAC Name |
2-(2-bromophenyl)-5-(difluoromethyl)-1-methylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2N/c1-16-10(6-7-11(16)12(14)15)8-4-2-3-5-9(8)13/h2-7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBEKHWCPZBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(F)F)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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